4-Fluoro-2-iodobenzonitrile chemical properties
4-Fluoro-2-iodobenzonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data specifically for 4-Fluoro-2-iodobenzonitrile is limited in publicly available literature. The information presented herein is a combination of fundamental chemical principles, data extrapolated from closely related isomers, and general knowledge of substituted benzonitriles. Data for the isomer 2-Fluoro-4-iodobenzonitrile is provided for comparative purposes and should be treated as an approximation.
Core Chemical Properties
4-Fluoro-2-iodobenzonitrile is a halogenated aromatic nitrile. Its structure, featuring a fluorine atom at the 4-position, an iodine atom at the 2-position, and a nitrile group at the 1-position of the benzene ring, makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and materials.
Table 1: Physicochemical Properties of 4-Fluoro-2-iodobenzonitrile
| Property | Value | Source |
| Molecular Formula | C₇H₃FIN | PubChem[1] |
| Molecular Weight | 247.01 g/mol | PubChem[1] |
| IUPAC Name | 4-Fluoro-2-iodobenzonitrile | - |
| Canonical SMILES | C1=CC(=C(C=C1F)I)C#N | - |
| InChI Key | FHPQWGRDGWQNTC-UHFFFAOYSA-N | - |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Expected to be slightly soluble in water, but soluble in common organic solvents.[2] | - |
For the purpose of providing a practical reference, the properties of the closely related and more extensively documented isomer, 2-Fluoro-4-iodobenzonitrile, are listed below.
Table 2: Physicochemical Properties of 2-Fluoro-4-iodobenzonitrile (CAS: 137553-42-5)
| Property | Value | Source |
| Molecular Formula | C₇H₃FIN | PubChem[1] |
| Molecular Weight | 247.01 g/mol | PubChem[1] |
| Melting Point | 103-105 °C | Matrix Scientific[3] |
| Appearance | Solid | - |
| Purity | Typically sold in high purity grades, e.g., ≥98.0% | Ningbo Inno Pharmchem Co., Ltd.[4], Santa Cruz Biotechnology[5] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 4-Fluoro-2-iodobenzonitrile was not found in the provided search results, general synthetic strategies for related compounds can be considered. The synthesis of fluorinated benzonitriles can be achieved through methods such as the halogen-exchange (Halex) reaction from a corresponding chloro- or bromo-benzonitrile with an alkali metal fluoride.[6]
The reactivity of 4-Fluoro-2-iodobenzonitrile is dictated by its three functional groups: the nitrile, the fluorine atom, and the iodine atom. The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, making this compound a versatile building block.[7]
Key reactions include:
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Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds.[8]
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Sonogashira Coupling: Reaction with terminal alkynes.
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
The fluorine atom can influence the reactivity of the aromatic ring and provides a site for potential nucleophilic aromatic substitution, although this is generally less facile than reactions involving the iodine. The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine.
Experimental Protocols
A detailed experimental protocol for the synthesis of 4-Fluoro-2-iodobenzonitrile is not available in the search results. However, a general procedure for a related compound, 4-fluoro-2-methylbenzonitrile, involves the dehydration of 4-fluoro-2-methylbenzaldoxime.[9]
Example Protocol: Synthesis of 4-Fluoro-2-methylbenzonitrile from 4-Fluoro-2-methylbenzaldoxime [9]
-
A reaction mixture of 4-Fluoro-2-methylbenzaldoxime (50 g) and sodium bisulphate monohydrate (31.6 g) in toluene (500 mL) is prepared.
-
The mixture is refluxed at 110°C to 115°C using a Dean-Stark apparatus for 12 hours.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 25-30°C and filtered.
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The filter cake is washed with toluene (100 mL).
-
The filtrate is concentrated under reduced pressure to yield the crude product.
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The crude product is recrystallized from a mixture of toluene (200 mL) and hexane (500 mL) to afford the pure 4-fluoro-2-methylbenzonitrile.
Spectroscopic Data
Table 3: Predicted Spectroscopic Features for 4-Fluoro-2-iodobenzonitrile
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (approx. 7.0-8.0 ppm). The coupling patterns will be complex due to splitting by both the fluorine atom and adjacent protons. |
| ¹³C NMR | Aromatic carbons will be observed in the range of 110-140 ppm. The carbon attached to the nitrile group will be further downfield. Carbon-fluorine coupling will be observable. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the iodine and nitrile substituents. |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile group (C≡N) stretch is expected around 2230 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, and C-F stretching is anticipated around 1294 cm⁻¹.[10] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 247. An isotopic pattern characteristic of a molecule containing one iodine atom would be expected. |
Applications in Drug Development
Halogenated benzonitriles are important structural motifs in medicinal chemistry. The introduction of fluorine into a molecule can enhance its metabolic stability, bioavailability, and binding affinity to target proteins.[11] 4-Fluoro-2-iodobenzonitrile, with its multiple functional groups, serves as a versatile building block for creating diverse molecular structures.
The isomer, 2-Fluoro-4-iodobenzonitrile, has been utilized in the synthesis of inhibitors for L. infantum trypanothione reductase and as an antagonist for the transient receptor potential ankyrin 1 (TRPA1).[2][4] This highlights the potential of this class of compounds in developing new therapeutic agents. The ability of the iodo-substituent to participate in various cross-coupling reactions allows for the straightforward introduction of different pharmacophores.[12]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-Fluoro-2-iodobenzonitrile is not available. However, based on the data for related compounds like 2-Fluoro-4-iodobenzonitrile, it should be handled with care.
General Safety Precautions:
-
Toxicity: May be toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[1]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from light.
Visualizations
General Synthetic Pathway for Substituted Benzonitriles
The following diagram illustrates a generalized Sandmeyer reaction, a common method for introducing a nitrile group onto an aromatic ring, which could be a potential step in a multi-step synthesis of 4-Fluoro-2-iodobenzonitrile.
Caption: Generalized workflow for the synthesis of a substituted benzonitrile via the Sandmeyer reaction.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
This diagram illustrates the role of 4-Fluoro-2-iodobenzonitrile as a key building block in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.
Caption: Role of 4-Fluoro-2-iodobenzonitrile in palladium-catalyzed cross-coupling reactions.
References
- 1. 2-Fluoro-4-iodobenzonitrile | C7H3FIN | CID 2774518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-FLUORO-4-IODOBENZONITRILE | 137553-42-5 [chemicalbook.com]
- 3. 137553-42-5 Cas No. | 2-Fluoro-4-iodobenzonitrile | Matrix Scientific [matrixscientific.com]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 10. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]
- 11. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
